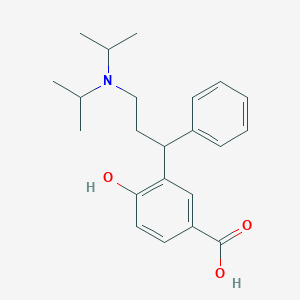

rac 5-Carboxy Tolterodine

Description

Contextualizing rac 5-Carboxy Tolterodine (B1663597) as a Metabolite of Tolterodine

Overview of Tolterodine and its Therapeutic Area (Overactive Bladder)

Tolterodine is a competitive muscarinic receptor antagonist used for the treatment of overactive bladder, a condition characterized by symptoms of urinary frequency, urgency, and urge incontinence. drugbank.commayoclinic.orgmedlineplus.govnih.gov By blocking muscarinic receptors in the bladder, Tolterodine helps to decrease muscle spasms and the urgent need to urinate. drugbank.commayoclinic.org The therapeutic effect of Tolterodine is significantly aided by its major active metabolite, the 5-hydroxymethyl derivative. drugbank.comfda.govregionuppsala.senih.gov

Metabolic Pathways of Tolterodine leading to rac 5-Carboxy Tolterodine

Tolterodine undergoes extensive metabolism in the liver following oral administration. fda.govregionuppsala.sepsu.edupfizer.com The biotransformation of Tolterodine proceeds along two primary routes: oxidation of the 5-methyl group and N-dealkylation. psu.edunih.govscialert.net These pathways are responsible for converting Tolterodine into its various metabolites, including the inactive this compound. caymanchem.compsu.edu

Role of Cytochrome P450 Enzymes (CYP2D6, CYP3A4) in Tolterodine Metabolism

The metabolism of Tolterodine is heavily influenced by the cytochrome P450 (CYP) enzyme system. Specifically, CYP2D6 is the primary enzyme responsible for the oxidation of the 5-methyl group on Tolterodine. fda.govregionuppsala.sepfizer.comnih.gov In individuals with lower CYP2D6 activity, known as poor metabolizers, an alternative pathway mediated by CYP3A4 becomes more prominent, which involves the dealkylation of the nitrogen atom. fda.govregionuppsala.sepfizer.compharmgkb.org

Subsequent Oxidation to 5-Carboxylic Acid Metabolite

Following its formation, 5-Hydroxymethyl Tolterodine undergoes further oxidation. regionuppsala.sepsu.edupfizer.com This subsequent metabolic step converts the hydroxymethyl group into a carboxylic acid, yielding the 5-carboxylic acid metabolite, also known as this compound. regionuppsala.sepsu.edupfizer.comwindows.net This metabolite is considered inactive. caymanchem.commedchemexpress.com In urine, the 5-carboxylic acid metabolite and the N-dealkylated 5-carboxylic acid metabolite are the most abundant, accounting for approximately 51% and 29% of the recovered metabolites, respectively. fda.govregionuppsala.senih.govpfizer.com

N-Dealkylation Pathway and N-Dealkylated 5-Carboxylic Acid Metabolites

In addition to the primary oxidation pathway, Tolterodine can also be metabolized through N-dealkylation, a process primarily catalyzed by CYP3A4. regionuppsala.sepsu.edupfizer.comnih.gov This pathway leads to the formation of N-dealkylated Tolterodine. regionuppsala.sepsu.edupfizer.comnih.gov This intermediate can then undergo further oxidation to form N-dealkylated 5-carboxylic acid metabolites. regionuppsala.sepsu.edupfizer.comwindows.net

Interactive Data Table: Key Compounds in Tolterodine Metabolism

| Compound Name | Role in Metabolism | Key Enzymes Involved |

| Tolterodine | Parent Drug | CYP2D6, CYP3A4 |

| 5-Hydroxymethyl Tolterodine | Active Metabolite, Intermediate | CYP2D6 |

| This compound | Inactive Metabolite | Alcohol and Aldehyde Dehydrogenases (presumed) |

| N-Dealkylated Tolterodine | Metabolite | CYP3A4 |

| N-Dealkylated 5-Carboxylic Acid Metabolite | Inactive Metabolite | - |

Significance of Metabolite Research in Drug Development and Disposition

The study of drug metabolites is a critical component of modern drug development, a field known as drug metabolism and pharmacokinetics (DMPK). fda.gov Understanding how a drug is metabolized is essential for several reasons. Firstly, metabolites can be pharmacologically active, sometimes even more so than the parent drug, or they can possess entirely different pharmacological profiles. fda.gov Secondly, some metabolites can be reactive and lead to toxicity, which is a major safety concern. fda.gov Early identification of metabolic pathways and the structures of metabolites helps in optimizing drug candidates to enhance their efficacy and safety profiles. fda.govclearsynth.com

Metabolite profiling across different species is also crucial to ensure that the animal models used in preclinical safety studies are exposed to the same major human metabolites, a regulatory requirement known as "Metabolites in Safety Testing" (MIST). synzeal.comnih.gov Furthermore, knowledge of drug metabolism helps in predicting and understanding drug-drug interactions, as many drugs are metabolized by the same family of enzymes. clearsynth.comnih.gov By providing a snapshot of the body's biochemical response to a drug, metabolite research is integral to designing safer and more effective therapeutic agents. hres.canih.govpfizer.comki.se

Statement of Research Focus on this compound

This article focuses specifically on the chemical compound this compound. The content will be strictly confined to its identity as a metabolite of tolterodine, the metabolic pathways leading to its formation, and its fundamental physicochemical and pharmacokinetic properties. The primary objective is to present a detailed and scientifically accurate overview of this specific compound within the context of pharmaceutical research, excluding any discussion on clinical applications, dosage, or adverse effects of the parent drug.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-[3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29NO3/c1-15(2)23(16(3)4)13-12-19(17-8-6-5-7-9-17)20-14-18(22(25)26)10-11-21(20)24/h5-11,14-16,19,24H,12-13H2,1-4H3,(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKTNTJFTBRPQIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CCC(C1=CC=CC=C1)C2=C(C=CC(=C2)C(=O)O)O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50435500 | |

| Record name | rac 5-Carboxy Tolterodine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50435500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1076199-77-3 | |

| Record name | 3-[3-[Bis(1-methylethyl)amino]-1-phenylpropyl]-4-hydroxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1076199-77-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | rac 5-Carboxy Tolterodine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50435500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Metabolic Profiling and Enzymatic Characterization of Rac 5 Carboxy Tolterodine Formation

In Vitro Metabolic Studies of Tolterodine (B1663597) and its Metabolites

In vitro studies, utilizing controlled laboratory environments, have been instrumental in elucidating the metabolic fate of tolterodine and its derivatives. These studies provide a foundational understanding of the enzymatic reactions that lead to the creation of rac-5-Carboxy Tolterodine.

Microsomal Incubation Studies in Human and Animal Models

Microsomal incubation studies, which use liver microsomes—vesicles derived from the endoplasmic reticulum that contain a high concentration of drug-metabolizing enzymes—have been conducted in both human and various animal models to map the biotransformation of tolterodine. psu.edu In these studies, [14C]tolterodine was incubated with liver microsomes from mice, rats, dogs, and humans in the presence of NADPH, a necessary cofactor for many metabolic reactions. psu.edu

The results revealed that tolterodine is extensively metabolized. psu.edu In human, mouse, and dog liver microsomes, the primary metabolites identified were the 5-hydroxymethyl metabolite (5-HM) and N-dealkylated tolterodine, which together accounted for a significant portion of the total metabolism. psu.edu Rat liver microsomes, however, showed a more complex metabolic profile, with the formation of five distinct metabolites, including those hydroxylated on the unsubstituted benzene (B151609) ring. psu.edu This indicates species-specific differences in metabolic pathways. Notably, the metabolic patterns in mice and dogs more closely resembled those observed in humans. psu.edu

Identification of Enzyme Systems Involved in Carboxylation

The journey from tolterodine to its 5-carboxy metabolite is a multi-step process. The initial and rate-limiting step is the oxidation of the 5-methyl group on the tolterodine molecule to form the 5-hydroxymethyl metabolite (5-HM). psu.edupfizer.com This reaction is primarily catalyzed by the polymorphic enzyme cytochrome P450 2D6 (CYP2D6). pfizer.comregionuppsala.senafdac.gov.ngfda.govfda.govhpra.ie

Following this initial hydroxylation, the 5-HM metabolite undergoes further oxidation to form an intermediate aldehyde, which is then rapidly converted to the stable 5-carboxylic acid metabolite, also known as 5-carboxy tolterodine. psu.edunih.gov While the specific enzyme responsible for this final carboxylation step is aldehyde dehydrogenase, the entire cascade is initiated by the action of cytochrome P450 enzymes.

Enzyme Kinetics of rac-5-Carboxy Tolterodine Formation

The formation of rac-5-Carboxy Tolterodine is intrinsically linked to the kinetics of the preceding metabolic reactions, particularly the formation of the 5-hydroxymethyl metabolite (5-HM) by CYP2D6. tg.org.au The rate of 5-HM formation, and consequently the subsequent formation of the 5-carboxy metabolite, is dependent on the concentration of tolterodine and the activity of the CYP2D6 enzyme. psu.edu

In individuals with normal CYP2D6 activity (extensive metabolizers), the systemic clearance of tolterodine is approximately 30 L/h. regionuppsala.senafdac.gov.ng However, in individuals with deficient CYP2D6 activity (poor metabolizers), this clearance is significantly reduced, leading to much higher plasma concentrations of the parent drug and negligible levels of the 5-HM and subsequent 5-carboxy metabolites. regionuppsala.senafdac.gov.ng The formation of N-dealkylated tolterodine, catalyzed by CYP3A4, has a Michaelis-Menten constant (Km) of approximately 52 μM in human liver microsomes. psu.edu

Role of Specific Cytochrome P450 Isoforms (e.g., CYP2D6, CYP3A4) in Sequential Metabolism

The metabolism of tolterodine is a clear example of the interplay between different cytochrome P450 isoforms. Two primary pathways have been identified: oxidation of the 5-methyl group and N-dealkylation. psu.edunih.gov

CYP2D6: This is the principal enzyme responsible for the oxidation of the 5-methyl group to form the pharmacologically active 5-hydroxymethyl metabolite (5-HM). pfizer.comregionuppsala.senafdac.gov.ngfda.govfda.govhpra.iepsu.edunih.govmims.comfda.gov Strong correlations have been demonstrated between CYP2D6 activity and the rate of 5-HM formation in human liver microsomes. psu.edu Further metabolism of 5-HM leads to the formation of the 5-carboxylic acid metabolite. pfizer.comregionuppsala.senafdac.gov.ngfda.govfda.govhpra.iemims.comfda.govhres.capfizer.comgeneesmiddeleninformatiebank.nl

CYP3A4: In individuals who are poor metabolizers of CYP2D6 (approximately 7% of the population), an alternative metabolic pathway becomes dominant. pfizer.comnafdac.gov.ng This pathway involves the N-dealkylation of tolterodine, a reaction primarily catalyzed by CYP3A4, to form N-dealkylated tolterodine. pfizer.comfda.govfda.govpsu.edumims.com This metabolite is considered inactive. regionuppsala.senafdac.gov.ngmims.comgeneesmiddeleninformatiebank.nl CYP3A4 also contributes to the N-dealkylation of the 5-carboxy tolterodine to form the N-dealkylated 5-carboxylic acid metabolite. mims.comhres.ca Studies using microsomes overexpressing specific P450s have confirmed the predominant role of CYP3A4 in the N-dealkylation of tolterodine. psu.edu

The interplay between these two enzymes is crucial. In extensive metabolizers, the CYP2D6 pathway is dominant, while in poor metabolizers, the CYP3A4 pathway takes over. pfizer.com

Inhibitory Effects on rac-5-Carboxy Tolterodine Formation

The formation of rac-5-Carboxy Tolterodine can be significantly influenced by the presence of inhibitors of the key metabolizing enzymes.

CYP3A4 Inhibitors: In poor metabolizers, where CYP3A4 is the primary enzyme for tolterodine metabolism, potent inhibitors of this enzyme, such as ketoconazole (B1673606), can lead to a significant increase in tolterodine plasma concentrations. acs.orgnih.gov This is because the alternative metabolic route is blocked. In vitro studies have shown that tolterodine itself can act as a competitive inhibitor of CYP2D6 at high concentrations. pfizer.comfda.govfda.gov

In Vivo Metabolic Studies and Metabolite Excretion

In vivo studies in healthy volunteers have provided a comprehensive picture of how tolterodine and its metabolites are handled and eliminated by the body. Following the administration of radiolabeled [14C]-tolterodine, the majority of the radioactivity is recovered in the urine (approximately 77%) and a smaller portion in the feces (approximately 17%). psu.edupfizer.comfda.govmims.comfda.govhres.ca

The excreted metabolites are primarily the 5-carboxylic acid and the N-dealkylated 5-carboxylic acid, which account for about 51% and 29% of the metabolites found in the urine, respectively. pfizer.comregionuppsala.senafdac.gov.ngfda.govfda.govhpra.iemims.comfda.govhres.cageneesmiddeleninformatiebank.nl Less than 1% of the administered dose is excreted as the unchanged drug. pfizer.com

The metabolic profile in vivo is consistent with the in vitro findings, confirming that the stepwise oxidation of the 5-methyl group is a major metabolic pathway in humans. psu.edu The excretion patterns also highlight the importance of the formation of the 5-carboxy metabolite as a key elimination route for tolterodine.

Table 1: Key Enzymes in Tolterodine Metabolism

| Enzyme | Reaction | Metabolite Produced |

| CYP2D6 | 5-Methyl oxidation | 5-Hydroxymethyl tolterodine |

| CYP3A4 | N-Dealkylation | N-Desisopropyl tolterodine |

| Aldehyde Dehydrogenase | Carboxylation | 5-Carboxy tolterodine |

Table 2: Urinary Excretion of Tolterodine Metabolites

| Metabolite | Percentage of Urinary Recovery |

| 5-Carboxylic acid metabolite | 51% ± 14% |

| N-dealkylated 5-carboxylic acid metabolite | 29% ± 6.3% |

| Unchanged Tolterodine | <1% |

| 5-Hydroxymethyl metabolite | 5% to 14% |

Species Differences in Metabolite Patterns (e.g., mice, rats, dogs, humans)

The biotransformation of tolterodine exhibits notable differences across various species. In mice, dogs, and humans, the metabolic pathways are quite similar. psu.edunih.gov The primary route involves the stepwise oxidation of the 5-methyl group, leading to the formation of the 5-hydroxymethyl metabolite and subsequently the 5-carboxylic acid metabolite. psu.edu Another significant pathway is the dealkylation of the nitrogen atom. psu.edu

In contrast, rats display a more extensive and different metabolic pattern. psu.edunih.gov While they also form the 5-hydroxymethyl and N-dealkylated metabolites, a unique pathway in rats involves the hydroxylation of the unsubstituted benzene ring. psu.edu Additionally, a gender-dependent difference is observed in rats, with males showing more extensive metabolism than females. psu.edu

Studies using liver microsomes from mice, dogs, and humans have shown the formation of three main metabolites, with the 5-hydroxymethyl metabolite and N-dealkylated tolterodine being the major ones, accounting for 83-99% of the total metabolism. psu.edu Rat liver microsomes, however, produce a total of five metabolites, including those hydroxylated on the unsubstituted benzene ring. psu.edu These findings highlight that the metabolic profiles in mice and dogs are more predictive of human metabolism than that of rats. psu.edunih.gov

Table 1: Comparison of Tolterodine Metabolite Patterns Across Species

| Species | Primary Metabolic Pathways | Key Metabolites | Unique Features |

|---|---|---|---|

| Mice | Stepwise oxidation of 5-methyl group, Nitrogen dealkylation psu.edu | 5-hydroxymethyl tolterodine, 5-carboxylic acid tolterodine, N-dealkylated tolterodine psu.edu | Similar to humans and dogs. psu.edunih.gov |

| Rats | Stepwise oxidation of 5-methyl group, Nitrogen dealkylation, Hydroxylation of unsubstituted benzene ring psu.edu | 5-hydroxymethyl tolterodine, N-dealkylated tolterodine, Metabolites hydroxylated on the unsubstituted benzene ring psu.edu | More extensive metabolism, gender differences (males > females). psu.edunih.gov |

| Dogs | Stepwise oxidation of 5-methyl group, Nitrogen dealkylation psu.edu | 5-hydroxymethyl tolterodine, 5-carboxylic acid tolterodine, N-dealkylated tolterodine psu.edu | Similar to humans and mice. psu.edunih.gov |

| Humans | Stepwise oxidation of 5-methyl group, Nitrogen dealkylation psu.edunih.gov | 5-hydroxymethyl tolterodine, 5-carboxylic acid tolterodine, N-dealkylated tolterodine psu.edunih.gov | N/A |

Recovery of rac 5-Carboxy Tolterodine in Urine and Feces

Following oral administration, tolterodine and its metabolites are primarily excreted in the urine. geneesmiddeleninformatiebank.nlpfizer.comfda.gov In healthy human volunteers who received a dose of radiolabeled tolterodine, approximately 77% of the radioactivity was recovered in the urine and 17% in the feces over a period of 7 days. geneesmiddeleninformatiebank.nlpfizer.comfda.govdrugbank.comhres.ca

The 5-carboxylic acid metabolite, along with its N-dealkylated counterpart, represents a significant portion of the metabolites found in urine. Specifically, the 5-carboxylic acid metabolite accounts for about 51% of the urinary recovery. geneesmiddeleninformatiebank.nlpfizer.comhres.caaccord-healthcare.comhpra.ie

Influence of Genetic Polymorphism (e.g., CYP2D6 poor/extensive metabolizers) on Metabolite Levels

The metabolism of tolterodine is significantly influenced by genetic polymorphism of the cytochrome P450 2D6 (CYP2D6) enzyme. geneesmiddeleninformatiebank.nlpfizer.comaccord-healthcare.comki.senih.gov The population can be categorized into two main groups: extensive metabolizers (EMs), who have normal CYP2D6 activity, and poor metabolizers (PMs), who have deficient CYP2D6 activity. geneesmiddeleninformatiebank.nlpfizer.comaccord-healthcare.com This polymorphism has a profound impact on the pharmacokinetic profile of tolterodine and its metabolites. nih.gov

In extensive metabolizers, the primary metabolic pathway is the CYP2D6-mediated oxidation of the 5-methyl group to form the pharmacologically active 5-hydroxymethyl metabolite. geneesmiddeleninformatiebank.nlpfizer.comaccord-healthcare.com This metabolite is then further oxidized to the inactive 5-carboxylic acid metabolite. geneesmiddeleninformatiebank.nlpfizer.comaccord-healthcare.com

In poor metabolizers, who constitute about 7% of the Caucasian population, the CYP2D6 pathway is deficient. geneesmiddeleninformatiebank.nlpfizer.comfda.govaccord-healthcare.com As a result, tolterodine is metabolized through an alternative pathway, which is dealkylation via CYP3A4 to N-dealkylated tolterodine. geneesmiddeleninformatiebank.nlpfizer.comaccord-healthcare.com This leads to significantly higher serum concentrations of the parent drug, tolterodine (about 7-fold higher), and negligible levels of the 5-hydroxymethyl metabolite in PMs compared to EMs. pfizer.comnih.govhres.ca Consequently, the formation of the 5-carboxylic acid metabolite is also significantly reduced in poor metabolizers.

Table 2: Influence of CYP2D6 Polymorphism on Tolterodine Metabolism

| Metabolizer Status | Primary Metabolic Pathway | Key Metabolites Formed | Serum Concentrations |

|---|---|---|---|

| Extensive Metabolizers (EMs) | CYP2D6-mediated oxidation of 5-methyl group geneesmiddeleninformatiebank.nlpfizer.comaccord-healthcare.com | 5-hydroxymethyl tolterodine, 5-carboxylic acid tolterodine geneesmiddeleninformatiebank.nlpfizer.comaccord-healthcare.com | Lower tolterodine, higher 5-hydroxymethyl tolterodine pfizer.comnih.gov |

| Poor Metabolizers (PMs) | CYP3A4-mediated N-dealkylation geneesmiddeleninformatiebank.nlpfizer.comaccord-healthcare.com | N-dealkylated tolterodine geneesmiddeleninformatiebank.nlpfizer.comaccord-healthcare.com | Significantly higher tolterodine, negligible 5-hydroxymethyl tolterodine pfizer.comnih.govhres.ca |

Mechanistic Insights into the Carboxylation Pathway

The formation of this compound is a multi-step process that begins with the metabolism of the parent compound, tolterodine. caymanchem.combertin-bioreagent.com The primary and most significant metabolic route, particularly in extensive metabolizers, is the oxidation of the 5-methyl group on the phenyl ring. psu.edunih.gov

This initial oxidation is catalyzed by the cytochrome P450 enzyme, specifically CYP2D6, to yield the 5-hydroxymethyl metabolite of tolterodine. psu.edunih.govpatsnap.com This intermediate is then further oxidized. The subsequent step involves the oxidation of the 5-hydroxymethyl group to an aldehyde, which is then rapidly oxidized to the corresponding carboxylic acid, resulting in the formation of this compound. psu.edu This final metabolite is considered to be inactive. caymanchem.combertin-bioreagent.com

In individuals who are poor metabolizers of CYP2D6 substrates, this primary pathway is significantly diminished. pfizer.com Instead, an alternative pathway involving N-dealkylation by CYP3A4 becomes more prominent. pfizer.com

Analytical Methodologies for Quantification of Rac 5 Carboxy Tolterodine

Chromatographic Techniques for Separation and Identification

Chromatographic techniques are the gold standard for the separation, identification, and quantification of drug compounds and their metabolites in complex mixtures. For rac 5-Carboxy Tolterodine (B1663597), High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the most powerful and widely used methods.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the analysis of tolterodine and its related compounds, including rac 5-Carboxy Tolterodine. researchgate.net Reversed-phase HPLC (RP-HPLC) is the most common modality, utilizing a nonpolar stationary phase and a polar mobile phase. The separation is based on the differential partitioning of the analytes between the two phases.

Several HPLC methods have been developed for the analysis of tolterodine in pharmaceutical dosage forms, which can be adapted for its metabolites. researchgate.netscholarsresearchlibrary.com These methods are crucial for quality control, ensuring the purity and stability of the active pharmaceutical ingredient (API). For instance, a typical method might employ a C18 column with a mobile phase consisting of a phosphate (B84403) buffer and a polar organic solvent like acetonitrile (B52724). scholarsresearchlibrary.com Detection is commonly performed using a UV detector. scholarsresearchlibrary.comwisdomlib.org

Table 1: Exemplar HPLC Conditions for Tolterodine and Related Compounds

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Column | Hypersil BDS C18 | Thermo C18 (250 x 4.6 mm, 5 µm) |

| Mobile Phase | Potassium Phosphate buffer (pH 4.5) and Acetonitrile (gradient) | Acetonitrile and Water (70:30) with pH adjusted to 3.0 |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Detection | UV at 205 nm | UV at 220 nm |

| Linearity Range | 10.0 – 60.0 µg/mL | 5 - 25 µg/mL |

This table presents typical parameters from validated HPLC methods for tolterodine, which serve as a foundation for developing methods for its metabolites like this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Sensitivity and Specificity

For the quantification of low-concentration metabolites in complex biological matrices such as plasma or urine, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method due to its exceptional sensitivity and specificity. nih.govresearchgate.net This technique couples the separation power of liquid chromatography with the precise detection capabilities of tandem mass spectrometry.

In a typical LC-MS/MS workflow, after chromatographic separation, the analyte is ionized, usually by electrospray ionization (ESI), and the resulting ion is selected in the first mass analyzer. This "precursor ion" is then fragmented, and a specific "product ion" is monitored in the second mass analyzer. This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of specificity, minimizing interference from other components in the matrix. ingentaconnect.comnih.gov Validated LC-MS/MS methods for tolterodine and its primary active metabolite, 5-hydroxymethyl tolterodine, in rat and human plasma have demonstrated the ability to achieve lower limits of quantification in the picogram per milliliter (pg/mL) range. nih.govresearchgate.net A similar approach is directly applicable to the analysis of this compound.

Table 2: Representative LC-MS/MS Parameters for Tolterodine Metabolites

| Parameter | Setting |

|---|---|

| Chromatography | Ascentis Express RP amide (50 mm×4.6 mm, 2.7 µm) column |

| Mobile Phase | 10 mM ammonium (B1175870) acetate (B1210297) and acetonitrile (20:80, v/v) |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Precursor → Product Ion (m/z) | Tolterodine: 326.1 → 147.1 |

| 5-Hydroxymethyl Tolterodine: 342.2 → 223.1 |

Data from a validated method for tolterodine and its 5-hydroxymethyl metabolite, illustrating the parameters that would be optimized for this compound analysis. researchgate.net

Application of Deuterium (B1214612) Labeled Standards in Quantification (e.g., this compound-d14)

The use of stable isotope-labeled internal standards is critical for achieving high accuracy and precision in quantitative LC-MS/MS analysis. These standards, typically labeled with deuterium (²H), are chemically identical to the analyte but have a higher mass. They are added to the sample at a known concentration before sample preparation and co-elute with the analyte during chromatography.

By measuring the ratio of the analyte's mass spectrometric response to that of the internal standard, variations arising from sample extraction, matrix effects, and instrument response can be effectively compensated. For the quantification of this compound, the corresponding deuterium-labeled standard, this compound-d14, is commercially available and serves this purpose. researchgate.netdntb.gov.uascielo.br The use of such standards, including Tolterodine-d14 and 5-hydroxymethyl tolterodine-d14, is a hallmark of robust bioanalytical methods. researchgate.net

Validation of Analytical Methods (e.g., for ADME, Quality Control)

Before an analytical method can be used for routine analysis, it must undergo a rigorous validation process to ensure its reliability, as mandated by regulatory bodies like the ICH. Method validation is essential for applications in ADME (Absorption, Distribution, Metabolism, and Excretion) studies and for quality control (QC) of pharmaceutical products. researchgate.netmdpi.com

Validation involves assessing several key parameters:

Specificity: The ability to unequivocally assess the analyte in the presence of other components, such as impurities, degradation products, or matrix components. scholarsresearchlibrary.com

Linearity: The ability to produce results that are directly proportional to the concentration of the analyte within a given range. scholarsresearchlibrary.comwisdomlib.org

Accuracy: The closeness of the test results to the true value, often assessed through recovery studies. researchgate.net

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). researchgate.net

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentrations of the analyte that can be reliably detected and quantified, respectively. wisdomlib.org

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. researchgate.net

Validated methods for tolterodine and its metabolites have demonstrated excellent performance across these parameters, with precision values (as percent relative standard deviation, %RSD) typically below 15% and accuracy within 85-115%. researchgate.net

Sample Preparation Strategies for Biological Matrices

The direct analysis of biological samples like plasma, serum, or urine is often not feasible due to the complexity of the matrix and the low concentration of the analyte. Therefore, an effective sample preparation step is required to extract the analyte, remove interfering substances, and concentrate the sample.

Common strategies for extracting this compound and other metabolites from biological fluids include:

Liquid-Liquid Extraction (LLE): This technique separates compounds based on their relative solubilities in two different immiscible liquids, typically an aqueous sample and an organic solvent. LLE has been successfully used for the extraction of tolterodine and its metabolites from plasma using solvents like methyl t-butyl ether or mixtures of n-hexane and isopropanol. nih.govingentaconnect.com

Solid-Phase Extraction (SPE): In SPE, the sample is passed through a solid sorbent that retains the analyte. Interfering components are washed away, and the analyte is then eluted with a different solvent. This technique can be highly selective and is amenable to automation. nih.govsepscience.com Hydrophilic-Lipophilic Balanced (HLB) SPE sorbents are versatile and can extract a wide range of compounds from aqueous matrices. sepscience.com

Protein Precipitation (PPT): This is a simpler but often less clean method where a large amount of organic solvent (like acetonitrile) is added to a plasma or serum sample to precipitate proteins. After centrifugation, the supernatant containing the analyte is collected for analysis. scielo.br This method is fast and suitable for high-throughput screening.

The choice of sample preparation technique depends on the required cleanliness of the extract, the desired sensitivity, the properties of the analyte, and the nature of the biological matrix.

Pharmacological and Biological Activity of Rac 5 Carboxy Tolterodine

Assessment of Inactivity as a Muscarinic Acetylcholine (B1216132) Receptor Antagonist

Research has consistently identified rac 5-Carboxy Tolterodine (B1663597) as an inactive metabolite of the muscarinic acetylcholine receptor antagonist, tolterodine. medchemexpress.eucaymanchem.comlabscoop.commedchemexpress.com This classification stems from its formation through the metabolic pathway of tolterodine, which first involves the creation of 5-Hydroxymethyl Tolterodine. caymanchem.comlabscoop.com Further metabolism of this active intermediate leads to the production of the 5-carboxylic acid metabolite, rac 5-Carboxy Tolterodine. pfizer.comhpra.iehpra.ienih.govhres.canps.org.au The metabolic process that forms this compound, along with the N-dealkylated 5-carboxylic acid metabolite, accounts for a significant portion of the metabolites found in urine, specifically 51% (± 14%) and 29% (± 6.3%), respectively. pfizer.comhpra.iehpra.ienih.govnps.org.au

The term "inactive" in this context signifies that this compound does not exhibit significant antagonist activity at muscarinic acetylcholine receptors, which are the primary targets for the therapeutic effects of tolterodine and its active metabolite. medchemexpress.eucaymanchem.comlabscoop.commedchemexpress.com

Comparative Analysis with Active Metabolites (e.g., 5-Hydroxymethyl Tolterodine)

A crucial aspect of understanding the pharmacological profile of this compound is to compare it with the active metabolites of tolterodine, most notably 5-Hydroxymethyl Tolterodine, also known as (Rac)-Desfesoterodine. medchemexpress.eu This active metabolite is a potent antagonist of muscarinic acetylcholine receptors (mAChR) and contributes significantly to the therapeutic effects of tolterodine. pfizer.comnps.org.audrugbank.compharmgkb.orghres.cafda.govnih.gov

Receptor Binding Affinities and Functional Assays

The active metabolite, 5-Hydroxymethyl Tolterodine, demonstrates high affinity for all five muscarinic receptor subtypes (M1-M5). medchemexpress.eu In contrast, this compound is considered inactive, implying a lack of significant binding affinity for these receptors. medchemexpress.eucaymanchem.comlabscoop.commedchemexpress.com

Table 1: Muscarinic Receptor Binding Affinities (Ki values) of 5-Hydroxymethyl Tolterodine

| Receptor Subtype | Ki Value (nM) |

|---|---|

| M1 | 2.3 |

| M2 | 2.0 |

| M3 | 2.5 |

| M4 | 2.8 |

| M5 | 2.9 |

Data sourced from MedChemExpress. medchemexpress.eu

The data clearly indicates the potent binding of 5-Hydroxymethyl Tolterodine across all muscarinic receptor subtypes, a characteristic that underlies its pharmacological activity.

In Vitro Pharmacodynamic Comparisons

In vitro studies highlight the significant difference in pharmacodynamic properties between this compound and 5-Hydroxymethyl Tolterodine. The latter exhibits antimuscarinic activity that is similar to the parent compound, tolterodine. pfizer.comnih.govpharmgkb.orgfda.gov This equipotent activity means it effectively antagonizes muscarinic receptors, which is the mechanism of action for treating an overactive bladder. hpra.iehpra.iehres.cadrugbank.comnafdac.gov.ng

Studies have shown that both tolterodine and its 5-hydroxymethyl metabolite have a high specificity for muscarinic receptors with negligible activity or affinity for other neurotransmitter receptors and cellular targets like calcium channels. pfizer.comnps.org.audrugbank.comfda.gov This selectivity contributes to their targeted therapeutic effect. In contrast, as an inactive metabolite, this compound does not share this pharmacodynamic profile. medchemexpress.eucaymanchem.comlabscoop.commedchemexpress.com

Potential for Secondary Pharmacological Effects or Interactions

Current research and available data primarily focus on the lack of primary pharmacological activity of this compound at muscarinic receptors. While it is a major metabolite of tolterodine, there is limited information available regarding any potential secondary pharmacological effects or interactions. The focus of most studies has been on the active components of tolterodine metabolism. Further investigation would be required to definitively rule out any other biological activities of this compound.

Table 2: List of Compounds

| Compound Name |

|---|

| This compound |

| Tolterodine |

| 5-Hydroxymethyl Tolterodine |

| (Rac)-Desfesoterodine |

| N-dealkylated 5-carboxylic acid metabolite |

| Oxybutynin |

| N-desethyl-oxybutynin |

| Darifenacin |

| Trospium |

| [3H]N-methylscopolamine |

| Tamsulosin |

| Mirabegron |

| Ketoconazole (B1673606) |

| Itraconazole |

| Miconazole |

| Erythromycin |

| Clarithromycin |

| Cyclosporine |

| Vinblastine |

| Fluoxetine (B1211875) |

| Caffeine |

| Debrisoquine |

| S-warfarin |

| Omeprazole |

| Physostigmine |

| Benzodiazepines |

| Pilocarpine |

Clinical Relevance and Implications of Rac 5 Carboxy Tolterodine

Role as a Biomarker for Tolterodine (B1663597) Metabolism

Rac 5-Carboxy Tolterodine serves as a key biomarker for the primary metabolic pathway of tolterodine. Following oral administration, tolterodine is extensively metabolized in the liver. fda.govfda.gov The principal route of metabolism involves a stepwise oxidation of the 5-methyl group. This process is primarily mediated by the cytochrome P450 2D6 (CYP2D6) enzyme, which first converts tolterodine into its pharmacologically active 5-hydroxymethyl metabolite (5-HMT). nih.govnih.gov This active metabolite is then further oxidized to form the 5-carboxylic acid metabolite, this compound. nih.gov

The presence and concentration of this compound and its N-dealkylated form in the urine are direct indicators of the activity of this CYP2D6-mediated pathway. Studies have shown that the 5-carboxylic acid and N-dealkylated 5-carboxylic acid metabolites are the most abundant metabolites recovered in urine, accounting for approximately 51% and 29% of the excreted metabolites, respectively. fda.govnih.gov Therefore, quantifying urinary levels of this compound can provide a clear picture of how an individual metabolizes tolterodine, reflecting the efficiency of the primary oxidative pathway.

Impact on Overall Therapeutic Effect of Tolterodine

Subsequent metabolism of the active 5-HMT to this compound represents a step in the drug's inactivation and elimination process. nih.govresearchgate.net As an inactive compound, this compound does not contribute to the desired antimuscarinic effects on the urinary bladder. caymanchem.comresearchgate.net Its formation is a crucial part of the metabolic clearance of the active moieties from the body. Therefore, the impact of this compound on the therapeutic effect is indirect, signifying the termination of the active drug's action through metabolic conversion.

Considerations in Specific Patient Populations

The pharmacokinetics of tolterodine and the formation of its metabolites, including this compound, can be significantly altered in specific patient populations, necessitating careful consideration.

Patients with Renal Impairment

Renal impairment significantly affects the disposition of tolterodine and its metabolites. fda.govfda.gov Studies in patients with creatinine (B1669602) clearance between 10 and 30 mL/min have shown that the levels of both tolterodine and its active 5-HMT are approximately two to three times higher than in healthy volunteers. fda.govfda.gov As renal clearance of 5-HMT is directly correlated with creatinine clearance, reduced kidney function leads to accumulation of the active metabolite. nih.gov This impairment in elimination pathways suggests that the excretion of water-soluble metabolites like this compound would also be hindered, potentially leading to their accumulation, although the clinical implications of this are not fully defined as it is an inactive metabolite.

Genetic Polymorphism in Drug Metabolism (CYP2D6, CYP3A4)

Genetic variations in cytochrome P450 enzymes lead to distinct metabolic phenotypes, which significantly influence the pharmacokinetics of tolterodine and the production of this compound. nih.govnih.gov The population can be broadly divided into extensive metabolizers (EMs) and poor metabolizers (PMs).

Extensive Metabolizers (EMs): The majority of the population are EMs, who have functional CYP2D6 enzymes. nih.gov In these individuals, tolterodine is efficiently converted to the active 5-HMT, which subsequently forms this compound. fda.govnih.gov The therapeutic effect is a result of the combined action of tolterodine and 5-HMT. nih.gov

| Metabolic Phenotype | Primary Enzyme | Primary Metabolic Pathway | Key Active Moiety/Moiety's | 5-HMT Levels | This compound Formation |

|---|---|---|---|---|---|

| Extensive Metabolizer (EM) | CYP2D6 | 5-Hydroxylation | Tolterodine + 5-HMT | Significant | Primary route of formation |

| Poor Metabolizer (PM) | CYP3A4 | N-dealkylation | Tolterodine | Negligible/Undetectable | Minimal |

Drug-Drug Interactions Mediated by Metabolic Pathways Involving Tolterodine and its Metabolites

The co-administration of drugs that inhibit the primary metabolic enzymes for tolterodine, CYP2D6 and CYP3A4, can significantly alter its pharmacokinetics and the formation of its metabolites.

CYP2D6 Inhibitors: The use of potent CYP2D6 inhibitors, such as the antidepressant fluoxetine (B1211875), in extensive metabolizers mimics the metabolic profile of a poor metabolizer. nih.govdrugs.com This interaction leads to a significant (nearly 5-fold) increase in the systemic exposure (AUC) to tolterodine, while simultaneously decreasing the concentration of the 5-HMT metabolite. nih.govfda.gov As a direct consequence, the production of this compound is substantially reduced. Although the total exposure to active moieties (unbound tolterodine and 5-HMT) is only moderately increased (by about 25%), this shift in metabolism is a critical consideration. fda.govdrugs.com

CYP3A4 Inhibitors: In CYP2D6 poor metabolizers, where CYP3A4 is the main elimination pathway, potent inhibitors of this enzyme, such as ketoconazole (B1673606), can cause a clinically significant increase in tolterodine concentrations. fda.govnih.gov Co-administration of ketoconazole in PMs can increase the mean Cmax and AUC of tolterodine by 2- and 2.5-fold, respectively. fda.gov For patients receiving potent CYP3A4 inhibitors, a lower dose of tolterodine is recommended, regardless of their CYP2D6 status, as this pathway contributes to metabolism in all individuals. drugs.com

| Inhibitor Type | Example Drug | Effect on Tolterodine Levels | Effect on 5-HMT Levels | Effect on this compound Formation |

|---|---|---|---|---|

| Potent CYP2D6 Inhibitor | Fluoxetine | Significant Increase | Significant Decrease | Significantly Reduced |

| Potent CYP3A4 Inhibitor | Ketoconazole | Moderate Increase | No direct significant effect | No direct significant effect |

Contribution to Overall Drug Exposure Profile

The contribution of these metabolites to the systemic exposure becomes particularly pronounced in specific patient populations, such as those with impaired renal function. nih.govdrugs.com In individuals with a creatinine clearance between 10 and 30 mL/min, the systemic exposure to tolterodine and its active 5-hydroxymethyl metabolite is approximately two to three times higher than in healthy volunteers. drugs.com Strikingly, the exposure to other metabolites, including the acidic metabolites like this compound, can be even more dramatically elevated in this population.

| Compound | Fold-Increase in Exposure (AUC) |

|---|---|

| Tolterodine | ~2-3 fold |

| 5-Hydroxymethyl Metabolite (Active) | ~2-3 fold |

| Acidic Metabolites (e.g., this compound) | Significantly Higher |

The metabolic pathway is also influenced by genetic polymorphism of the CYP2D6 enzyme. unboundmedicine.com A small percentage of the population, known as "poor metabolizers," lack a functional CYP2D6 enzyme. fda.gov In these individuals, tolterodine is metabolized at a slower rate, leading to significantly higher serum concentrations of the parent drug and negligible levels of the 5-hydroxymethyl metabolite. fda.govfda.gov Even in this group, the formation of acidic metabolites via alternative pathways ensures their contribution to the total drug exposure. However, studies have shown that the combined exposure to the active moieties (tolterodine and the 5-hydroxymethyl metabolite) is similar between extensive and poor metabolizers, resulting in comparable efficacy and safety profiles. nih.gov

| Parameter | Extensive Metabolizers (EM) | Poor Metabolizers (PM) |

|---|---|---|

| Systemic Clearance of Tolterodine | ~44 L/hr | ~9.0 L/hr |

| Tolterodine Elimination Half-life | ~2-3 hours | ~9 hours |

| 5-HMT Serum Concentration | Similar to Tolterodine | Undetectable/Negligible |

Stereochemical Aspects of Rac 5 Carboxy Tolterodine

Origin of Racemic Nature

rac-5-Carboxy Tolterodine (B1663597) is a primary metabolite of tolterodine. caymanchem.com Tolterodine is a chiral compound and is commercially available as the (R)-enantiomer. researchgate.netpfizer.com The metabolic conversion of (R)-tolterodine to 5-Carboxy Tolterodine proceeds through an intermediate, 5-hydroxymethyl tolterodine. caymanchem.commedchemexpress.com

The racemic nature of 5-Carboxy Tolterodine arises from the metabolic process itself. It has been reported that racemization occurs during the carboxylation of the 5-hydroxymethyl metabolite to form 5-Carboxy Tolterodine. This explains the designation "rac" (racemic) for this metabolite, indicating a mixture of both (R)- and (S)-enantiomers.

Implications of Chirality on Metabolism and Pharmacokinetics

The chirality of the parent compound, tolterodine, and its metabolites has significant implications for their metabolism and pharmacokinetics. Tolterodine is extensively metabolized in the liver, primarily through two pathways mediated by cytochrome P450 enzymes. pfizer.com The main pathway involves the oxidation of the 5-methyl group, catalyzed by CYP2D6, to form the active 5-hydroxymethyl metabolite. pfizer.comfda.gov This intermediate is subsequently oxidized to the inactive 5-Carboxy Tolterodine. fda.gov

The rate of metabolism of tolterodine is subject to genetic polymorphism of the CYP2D6 enzyme. fda.gov Individuals who are "extensive metabolizers" efficiently convert tolterodine to its 5-hydroxymethyl metabolite, while "poor metabolizers" have a reduced capacity for this conversion, leading to higher plasma concentrations of the parent drug. fda.gov

The following table summarizes the key enzymes and transporters involved in the metabolism and disposition of tolterodine and its metabolites:

| Compound | Enzyme/Transporter | Role | Stereoselectivity Noted |

| Tolterodine | CYP2D6 | Metabolism to 5-hydroxymethyl tolterodine | Yes (in extensive vs. poor metabolizers) |

| Tolterodine | CYP3A4 | Alternative metabolic pathway | - |

| Tolterodine | Organic Cation Transporter 3 (OCT3) | Cellular uptake/efflux | Yes, (R)-enantiomer is a more potent inhibitor |

Stereoselective Formation or Elimination of rac-5-Carboxy Tolterodine

The formation of rac-5-Carboxy Tolterodine from its precursor, (R)-5-hydroxymethyl tolterodine, is inherently non-stereoselective due to the racemization that occurs during the carboxylation step. This results in a roughly equal mixture of the (R)- and (S)-enantiomers of 5-Carboxy Tolterodine.

Information regarding the stereoselective elimination of the individual enantiomers of rac-5-Carboxy Tolterodine is not well-documented in publicly available research. While the parent compound's enantiomers show stereoselectivity in their interaction with transporters, it is not definitively known if the (R)- and (S)-enantiomers of 5-Carboxy Tolterodine are eliminated from the body at different rates. Further research would be needed to elucidate any potential stereoselective elimination pathways for this metabolite.

Toxicological Considerations of Rac 5 Carboxy Tolterodine Mechanistic Research Only

Investigation of Metabolic Activation and Metabolite Reactivity

The primary metabolic pathway for tolterodine (B1663597) involves oxidation of the 5-methyl group, mediated by CYP2D6, which leads to the formation of the active 5-hydroxymethyl metabolite. wikidoc.orgfda.gov This metabolite is subsequently oxidized to form rac 5-Carboxy Tolterodine. wikidoc.orgfda.gov However, a parallel and toxicologically significant metabolic pathway involves the bioactivation of the parent compound, tolterodine.

Research indicates that tolterodine can undergo metabolic activation catalyzed primarily by cytochrome P450 3A (CYP3A) enzymes. acs.orgtandfonline.com This process is believed to be linked to observed hepatotoxicity. acs.org The activation involves the oxidation of the para-methyl-hydroxyphenyl moiety of tolterodine. researchgate.net This bioactivation leads to the formation of a highly reactive quinone methide intermediate. acs.orgtandfonline.com

The reactivity of this metabolite has been demonstrated in studies where it is trapped by nucleophiles such as glutathione (B108866) (GSH), N-acetylcysteine (NAC), and cysteine. acs.org The formation of GSH, NAC, and cysteine conjugates has been identified in both human and mouse liver microsomal incubations, confirming the electrophilic and reactive nature of the quinone methide intermediate. acs.org The same GSH conjugate was also found in mouse primary hepatocytes and in the bile of rats administered tolterodine, indicating this activation pathway occurs both in vitro and in vivo. acs.org

| Parameter | Description | Key Findings | Citations |

| Activating Enzyme | Primary cytochrome P450 isozyme responsible for bioactivation. | CYP3A subfamily is the main catalyst for the formation of the reactive intermediate. | acs.orgtandfonline.com |

| Reactive Intermediate | The electrophilic species formed during metabolic activation. | A quinone methide intermediate is generated from the oxidation of the p-methyl-hydroxyphenyl group. | acs.orgtandfonline.comresearchgate.net |

| Trapping Agents | Nucleophilic molecules used to detect and identify reactive metabolites. | Glutathione (GSH), N-acetylcysteine (NAC), and cysteine form conjugates with the quinone methide. | acs.org |

| In Vivo Relevance | Confirmation of the metabolic activation pathway in living organisms. | GSH conjugates were detected in the bile of rats and NAC conjugates in the urine of rats administered tolterodine. | acs.org |

Formation of Reactive Intermediates

The formation of reactive intermediates is a key event in the mechanistic toxicology of certain xenobiotics. For tolterodine, the identified reactive species is a quinone methide. acs.orgtandfonline.com This intermediate is generated through a two-electron oxidation of the phenolic ring of tolterodine, a process catalyzed by CYP3A4. tandfonline.comresearchgate.net

The process can be summarized as follows:

Tolterodine's para-methyl-hydroxyphenyl group is targeted by CYP3A enzymes. tandfonline.comresearchgate.net

Oxidation occurs, leading to the formation of an unstable, electrophilic quinone methide intermediate. researchgate.net

This reactive intermediate can then readily react with cellular nucleophiles, such as the thiol group of glutathione. tandfonline.comresearchgate.net

The detection of conjugates with GSH, NAC, and cysteine in microsomal incubations provides strong evidence for the formation of this transient and highly reactive species. acs.org The formation of this intermediate is considered a potential contributor to the cytotoxicity associated with tolterodine. acs.orgtandfonline.com

Potential for Covalent Binding to Macromolecules

A critical consequence of the formation of reactive intermediates is their ability to covalently bind to essential cellular macromolecules, such as proteins and DNA. This binding can disrupt cellular function and is a common mechanism of drug-induced toxicity.

The electrophilic quinone methide intermediate formed from tolterodine has the potential for such covalent binding. acs.orgresearchgate.net Research has shown that this intermediate can be trapped by the nucleophilic amino acid cysteine. acs.org More significantly, a cysteine conjugate was identified in the enzymatic digestion mixture of liver proteins from animals that had been administered tolterodine. acs.org

This finding provides direct evidence of the covalent binding of the reactive metabolite to hepatic proteins in vivo. Furthermore, the extent of this protein modification was observed to be dose-dependent, strengthening the link between tolterodine metabolism and protein adduction. acs.org This covalent binding is a plausible mechanism for the hepatotoxicity that has been associated with tolterodine use. acs.orgtandfonline.com

| Study Type | Matrix | Finding | Significance | Citations |

| In Vitro | Human and Mouse Liver Microsomes | Formation of GSH, NAC, and cysteine conjugates. | Confirms formation of a reactive intermediate capable of binding to nucleophiles. | acs.org |

| In Vivo | Digested Hepatic Proteins (Animal Model) | Identification of a cysteine conjugate. | Demonstrates covalent binding of the reactive metabolite to proteins in a living system. | acs.org |

| In Vivo | Animal Model | Protein modification was dose-dependent. | Establishes a relationship between drug dose and the extent of macromolecular binding. | acs.org |

In Vitro Cytotoxicity Studies Related to Metabolites

In vitro studies using primary hepatocytes have been conducted to directly investigate the relationship between the metabolic activation of tolterodine and cellular toxicity. These studies have provided compelling evidence that the formation of the quinone methide intermediate is linked to cytotoxicity. acs.org

In cultured mouse primary hepatocytes, treatment with tolterodine led to cytotoxicity. acs.org Crucially, when the hepatocytes were pre-treated with ketoconazole (B1673606), a known inhibitor of CYP3A enzymes, the cytotoxicity of tolterodine was reduced. acs.org This pretreatment with ketoconazole also diminished the generation of the GSH conjugate of the reactive metabolite in the cultured hepatocytes. acs.org

These results establish a clear mechanistic link:

CYP3A metabolizes tolterodine to a reactive quinone methide.

This reactive metabolite contributes to cytotoxicity.

Inhibition of CYP3A reduces the formation of the reactive metabolite and, consequently, reduces cytotoxicity.

Therefore, the quinone methide metabolite is implicated as a key player in tolterodine-induced cytotoxicity. acs.orgtandfonline.com

Future Research Directions and Unanswered Questions

Exploration of Novel Metabolic Pathways

The primary routes of tolterodine (B1663597) metabolism are oxidation of the 5-methyl group to form 5-HMT, predominantly catalyzed by the CYP2D6 enzyme, and N-dealkylation, mainly handled by CYP3A enzymes. nih.gov The 5-HMT is then further oxidized to 5-Carboxy Tolterodine. caymanchem.comdrugbank.com However, the biotransformation of drugs can be complex, and minor or previously unidentified pathways may exist.

Future research should focus on identifying any alternative or secondary metabolic pathways that could lead to the formation of rac 5-Carboxy Tolterodine or other related metabolites. This could involve investigating the role of other CYP450 isoenzymes or non-CYP enzymes in its formation, especially in individuals with genetic variations in CYP2D6 (poor metabolizers), where the metabolic profile is significantly altered. drugs.comclinpgx.org In these individuals, tolterodine metabolism shifts towards the CYP3A4 pathway, leading to higher concentrations of the parent drug and negligible levels of 5-HMT. fda.gov Understanding how this shift impacts the eventual formation of carboxylated metabolites is an area ripe for exploration.

Advanced Analytical Techniques for Metabolite Research

The identification and quantification of drug metabolites rely on sophisticated analytical techniques. Currently, methods like high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are standard. researchgate.net One study utilized proton transfer reaction-time of flight-mass spectrometry (PTR-ToF-MS) to analyze volatile metabolites in the headspace of cell cultures, demonstrating a novel approach to studying metabolism. researchgate.net

Future investigations would benefit from the application of more advanced and sensitive analytical technologies. High-resolution mass spectrometry (HRMS) could facilitate the discovery of novel, low-abundance metabolites related to the 5-carboxy structure. The use of metabolomics platforms could provide a comprehensive profile of all metabolites, offering a systems-level view of how tolterodine and its derivatives are processed in the body. Furthermore, developing advanced in-vitro models, such as organ-on-a-chip systems with integrated analytical capabilities, could offer more dynamic and physiologically relevant data on metabolite formation and transport.

In-depth Investigations into Stereoselective Metabolism and Effects

Tolterodine is a chiral molecule, and its metabolites can also exist as different stereoisomers. While this compound implies a racemic mixture, the metabolic processes that produce it may be stereoselective, favoring the formation of one enantiomer over the other. The pharmacological and toxicological profiles of enantiomers can differ significantly.

A critical area for future research is to investigate the stereochemistry of tolterodine's metabolic pathway in detail. This includes:

Determining if the enzymatic oxidation of 5-HMT to 5-Carboxy Tolterodine occurs stereoselectively.

Developing chiral analytical methods to separate and quantify the individual enantiomers of 5-Carboxy Tolterodine in biological samples.

Evaluating the biological activity, if any, of the individual enantiomers. Although this compound is considered inactive, it is important to confirm that neither individual enantiomer possesses unanticipated pharmacological or toxicological properties.

Long-term Impact of Metabolite Exposure in Specific Populations

While 5-Carboxy Tolterodine is classified as an inactive metabolite, the long-term consequences of its accumulation, particularly in specific patient populations, have not been extensively studied. caymanchem.com Populations of interest include:

Poor Metabolizers: Individuals lacking CYP2D6 activity have a significantly different pharmacokinetic profile. drugs.comclinpgx.org

Patients with Renal Impairment: Since metabolites are often cleared by the kidneys, impaired renal function can lead to their accumulation. Studies have shown that in patients with renal impairment, serum concentrations of tolterodine and its 5-hydroxymethyl metabolite are two- to three-fold higher than in healthy individuals. drugs.com

Patients with Hepatic Impairment: Liver disease can alter the rate and pathways of drug metabolism. nih.gov

Future research should include long-term observational studies and pharmacokinetic modeling in these specific populations to determine if elevated or prolonged exposure to 5-Carboxy Tolterodine is associated with any unforeseen effects.

Refining Understanding of Enzyme Kinetics and Inhibition

The kinetics of the enzymes responsible for tolterodine's initial metabolism, CYP2D6 and CYP3A4, are well-characterized. nih.govnih.gov For instance, potent CYP3A4 inhibitors like ketoconazole (B1673606) can significantly decrease the clearance of tolterodine in individuals who are CYP2D6 deficient. nih.gov Similarly, potent CYP2D6 inhibitors like fluoxetine (B1211875) can increase tolterodine exposure in extensive metabolizers. fda.gov

However, there is less information on the specific enzymes and kinetics involved in the conversion of 5-HMT to 5-Carboxy Tolterodine. Future studies should aim to:

Identify the specific enzyme(s) responsible for this oxidative step.

Determine the kinetic parameters (e.g., Km, Vmax) for this reaction.

Investigate the potential for drug-drug interactions through inhibition or induction of this specific metabolic step.

Enzymes and Inhibitors in Tolterodine Metabolism

| Enzyme | Primary Role in Tolterodine Metabolism | Known Inhibitors |

| CYP2D6 | Oxidation of tolterodine to 5-hydroxymethyl tolterodine (5-HMT) in extensive metabolizers. nih.gov | Quinidine, Fluoxetine nih.govfda.gov |

| CYP3A4 | N-dealkylation of tolterodine, the primary pathway in poor metabolizers. nih.govnih.gov | Ketoconazole, Troleandomycin, Itraconazole, Erythromycin nih.govdrugs.comnih.gov |

| CYP2C9 | Minor role in N-dealkylation of tolterodine. nih.gov | Sulfaphenazole nih.gov |

| CYP2C19 | Minor role in N-dealkylation of tolterodine. nih.gov | - |

Pharmacokinetic Parameters of Tolterodine Metabolites

| Metabolite | Formation Pathway | Pharmacological Activity | Key Influencing Factors |

| 5-Hydroxymethyl tolterodine (5-HMT) | Oxidation of tolterodine via CYP2D6. nih.gov | Active (similar to tolterodine) fda.gov | CYP2D6 genotype, CYP3A4 activity, renal and hepatic function. nih.govresearchgate.net |

| N-dealkylated tolterodine | Dealkylation of tolterodine via CYP3A4. nih.gov | Inactive drugs.com | CYP3A4 inhibitors/inducers, CYP2D6 genotype. nih.govnih.gov |

| This compound | Oxidation of 5-HMT. caymanchem.com | Inactive caymanchem.com | Unknown, requires further research. |

Q & A

Q. What is the structural identification and IUPAC nomenclature of rac 5-Carboxy Tolterodine?

this compound is a chiral metabolite of Tolterodine, with the IUPAC name 3-[3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-hydroxybenzene carboxylic acid. Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS), as outlined in analytical protocols for chiral impurities .

Q. What analytical techniques are recommended for characterizing this compound in pharmaceutical matrices?

Reverse-phase HPLC with UV detection (λ = 210–280 nm) is standard for purity assessment, while chiral chromatography (e.g., Chiralpak AD-H column) resolves enantiomers. Mass spectrometry (LC-MS/MS) confirms molecular weight (C22H29NO3; 341.49 g/mol) and fragmentation patterns .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Follow GHS hazard guidelines: wear nitrile gloves, lab coats, and safety goggles (skin/eye irritation risk, H315/H319). Use fume hoods to avoid inhalation (H335). Store at 2–8°C in sealed containers under inert gas to prevent degradation .

Q. How is this compound synthesized, and what purity thresholds are required for pharmacological studies?

Synthesis involves carboxylation of Tolterodine intermediates using catalytic oxidation. Purification via recrystallization (ethanol/water) achieves >98% purity, validated by HPLC. Residual solvents must comply with ICH Q3C guidelines .

Advanced Research Questions

Q. How do metabolic pathways of Tolterodine influence the pharmacokinetic profile of this compound?

Tolterodine undergoes CYP2D6-mediated oxidation to 5-Hydroxymethyl Tolterodine (5-HMT), which is further oxidized to this compound. Unlike 5-HMT, this compound exhibits lower logD (0.74 vs. 1.83), reducing blood-brain barrier penetration but increasing renal excretion. Enzyme kinetics (Km/Vmax) for carboxylation should be studied using hepatocyte models .

Q. What methodological challenges arise when quantifying this compound in biological matrices?

Matrix effects (e.g., plasma protein binding) require stabilization with EDTA and protease inhibitors. LC-MS/MS methods must use deuterated internal standards (e.g., Tolterodine-d14) to correct for ion suppression. Validation per FDA Bioanalytical Method Guidance ensures precision (±15% RSD) .

Q. How do discrepancies in reported mAChR binding affinities (Ki) for this compound arise, and how can they be resolved?

Variations in Ki values (e.g., M1: 2.3 nM vs. M5: 2.9 nM) stem from receptor subtype expression levels in assay systems (CHO vs. HEK cells). Standardize protocols using radioligand displacement assays (³H-NMS) with uniform membrane preparations. Statistical meta-analysis of published data identifies outlier methodologies .

Q. What factorial design principles apply to optimizing this compound formulation for stability studies?

Use a 2³ factorial design to test variables: pH (4–7), temperature (25–40°C), and excipient concentration. Accelerated stability testing (40°C/75% RH) identifies degradation pathways (e.g., decarboxylation). Response surface modeling predicts shelf-life under ICH Q1A conditions .

Q. Why does this compound exhibit reduced antimuscarinic activity compared to 5-HMT, and how can this be leveraged therapeutically?

The carboxylic acid group increases polarity, reducing mAChR binding efficacy (IC50 shift from 1.2 nM for 5-HMT to >10 nM for rac 5-Carboxy). However, its renal clearance profile makes it a biomarker for Tolterodine adherence monitoring in clinical trials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.